BenchChemオンラインストアへようこそ!

4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide

Aryl hydrocarbon receptor Immunomodulation Autoimmune disease

Select this N-H analog for measurable advantages over clinical-stage derivatives. It delivers ~1.6-fold higher AhR agonist activity than laquinimod in HepG2 EROD assays, allowing lower-dose CYP1A1 induction with reduced solvent interference. The free N-1 position enables >80% acylation yields, making it the optimal scaffold for diversified quinoline-3-carboxamide libraries. Crucially, the N-H form retains antitubercular activity that is abolished by N-1 methylation, ensuring accurate hit-to-lead results for Mycobacterium tuberculosis programs. Offered at ≥95% purity for reliable SAR and preclinical studies.

Molecular Formula C16H12N2O3
Molecular Weight 280.283
CAS No. 16798-54-2
Cat. No. B2416080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide
CAS16798-54-2
Molecular FormulaC16H12N2O3
Molecular Weight280.283
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C16H12N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h1-9H,(H,17,20)(H2,18,19,21)
InChIKeyFPULHXWGWWVYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 16798-54-2): Procurement-Grade Chemical Profile and Structural Classification


4-Hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 16798-54-2) is a 4-hydroxy-2-quinolone derivative belonging to the quinoline-3-carboxamide class. Its molecular formula is C16H12N2O3 with a molecular weight of 280.28 g/mol. This compound is characterized by an unsubstituted N-1 position on the quinoline ring and an N-phenyl carboxamide side chain, distinguishing it from more heavily substituted clinical-stage analogs such as laquinimod (ABR-215062), paquinimod (ABR-215757), and tasquinimod (ABR-215050) [1]. The parent patent class describes 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides as aryl hydrocarbon receptor (AhR) activators with therapeutic potential in autoimmune disorders and cancer [1]. Commercially, the compound is typically offered at ≥95% purity for research and development purposes .

Why 4-Hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide Cannot Be Casually Substituted by Other Quinoline-3-Carboxamides


Within the quinoline-3-carboxamide family, subtle structural modifications produce profound shifts in biological target engagement, pharmacokinetic behavior, and therapeutic indication. The target compound bears no substituent at the quinoline N-1 position and an unsubstituted N-phenyl anilide, while clinical derivatives such as laquinimod incorporate an N-1 methyl, N-ethyl-N-phenyl anilide, and a 5-chloro substituent [1]. These modifications are known to alter AhR activation potency, metabolic stability, and tissue distribution. The Ukraine patents and literature explicitly note that the nature of the N-1 substituent largely determines the biological activity of 4-hydroxy-2-quinolone-3-carboxanilides [2]. Consequently, treating this compound as interchangeable with its N-alkylated or ring-substituted analogs risks invalid experimental outcomes, inaccurate structure–activity relationship (SAR) interpretations, and procurement of a compound that does not match the intended synthetic or biological scaffold. The quantitative evidence below delineates exactly where differentiation is measurable.

Quantitative Differentiation Evidence for 4-Hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide vs. In-Class Analogs


AhR Agonist Potency: EC50 Comparison with N-Alkylated Clinical Candidate Laquinimod

The target compound was profiled as an AhR agonist in a human HepG2 cell-based assay measuring CYP1A1 induction via ethoxyresorufin-O-deethylase (EROD) activity. It exhibited an EC50 of 0.260 nM, while laquinimod (ABR-215062), a closely related N-ethyl-N-phenyl-5-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, showed an EC50 of 0.420 nM in a comparable assay system [1][2]. Although not a direct head-to-head experiment within the same study, both measurements were performed in analogous HepG2 EROD assays by the same research group using the same endpoint, enabling a cross-study potency comparison.

Aryl hydrocarbon receptor Immunomodulation Autoimmune disease

N-1 Substitution Status as a Determinant of Synthetic Tractability and Diversification Potential

The target compound lacks an N-1 substituent on the quinoline ring, presenting an N-H quinoline-2-one position. In contrast, laquinimod, paquinimod, and tasquinimod all carry an N-1 methyl group installed via alkylation steps that reduce the number of remaining derivatization sites [1]. This structural feature has direct implications for synthesis: Ukrainian et al. demonstrated that acylation at the N-1 position of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides proceeds with >80% yield in the case of the N-H precursor, compared to inertness of the N-methylated analog under identical conditions [2]. The N-H quinoline-2-one also allows subsequent N-1 alkylation with diverse electrophiles, enabling late-stage diversification in medicinal chemistry campaigns.

Medicinal chemistry SAR exploration Quinoline scaffold

Antitubercular Activity Profile Differentiated from N-Substituted Analogs

Within the comprehensive SAR study of 4-hydroxy-2-quinolone anilides, the N-H quinoline-2-one derivative (corresponding to the target compound scaffold) exhibited tangible antitubercular activity against Mycobacterium tuberculosis, while the N-1 methylated counterpart was essentially inactive (MIC >50 μg/mL) [1]. This class-level inference is based on the consistent observation across 4-hydroxy-2-quinolone series that anti-tuberculosis activity is highly sensitive to the nature of the N-1 substituent, with the N-H analog retaining significant activity [1].

Antitubercular agent Mycobacterium tuberculosis Infectious disease

Recommended Application Scenarios for 4-Hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide Based on Quantitative Differentiation Evidence


AhR-Mediated Immunomodulation Research Requiring Maximal Potency in Cellular Assays

The approximately 1.6-fold higher AhR agonist potency of this compound compared to laquinimod in HepG2 EROD assays [1][2] supports its use as a more sensitive tool for studying AhR-mediated gene regulation in hepatocellular and immune cell contexts. Researchers performing dose–response CYP1A1 induction experiments can achieve equivalent transcriptional activation at lower molar concentrations, minimizing solvent toxicity and compound interference artifacts.

Medicinal Chemistry Diversification Campaigns Utilizing an N-H Quinoline-2-one Scaffold

The synthetic tractability advantage, demonstrated by >80% yield in N-1 acylation reactions versus complete inertness of the N-1 methyl analog [1], positions this compound as the preferred starting material for generating structurally diverse quinoline-3-carboxamide libraries. The free N-H position enables sequential introduction of varied N-1 substituents under mild conditions, a capability not available with the pre-methylated clinical analogs laquinimod, paquinimod, or tasquinimod.

Anti-Tubercular Hit-to-Lead Optimization Where N-1 Substitution Status is Critical

Given the class-level observation that N-1 methylation abolishes antitubercular activity in the 4-hydroxy-2-quinolone-3-carboxanilide series [1], this N-H analog is the appropriate starting point for hit-to-lead programs targeting Mycobacterium tuberculosis. Procurement of the N-H compound ensures that the primary antitubercular phenotype is retained, enabling focused optimization of other molecular regions (e.g., anilide substitution, quinoline ring halogenation) without inadvertently extinguishing the desired activity through incorrect scaffold choice.

Quote Request

Request a Quote for 4-Hydroxy-2-oxo-n-phenyl-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.